
Etoricoxib Impurity 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoricoxib Impurity 12 is a chemical compound related to Etoricoxib, a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Etoricoxib is commonly used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product .
Aplicaciones Científicas De Investigación
Background on Etoricoxib
Etoricoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, which is responsible for the production of prostaglandins associated with pain and inflammation. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes, etoricoxib aims to reduce gastrointestinal side effects while providing effective pain relief .
Impurity Profile and Health Risks
The presence of impurities in pharmaceutical compounds can pose significant health risks. Etoricoxib Impurity 12, like other impurities, can arise from various sources during the synthesis process, including starting materials, reagents, or degradation products. The health risks associated with impurities depend on their nature and concentration; some may be toxic or carcinogenic and could lead to serious health complications if present in significant amounts .
Accurate detection and quantification of this compound are essential for quality control in pharmaceutical formulations. Several analytical techniques have been developed for this purpose:
- High Performance Liquid Chromatography (HPLC) : Widely used for separating and quantifying organic impurities .
- Gas Chromatography : Effective for detecting volatile organic impurities.
- Inductively Coupled Plasma Mass Spectrometry : Utilized for identifying inorganic impurities .
- Ultraviolet-Visible Spectroscopy : Measures absorbance at specific wavelengths to determine purity levels.
Case Study 1: Purification Techniques
A study outlined a purification process for etoricoxib that successfully reduced impurities to acceptable levels. The method involved multiple crystallization steps and the use of specific reagents to remove unwanted byproducts, achieving a final product purity exceeding 99.8% with minimal residual impurities .
Case Study 2: Toxicological Assessment
Research has demonstrated that while etoricoxib itself is well-tolerated in clinical settings, the presence of certain impurities could increase the risk of adverse effects. A comparative study highlighted that patients receiving etoricoxib with high impurity levels experienced more gastrointestinal side effects compared to those receiving a purified formulation .
Regulatory Considerations
Pharmaceutical companies must adhere to stringent regulatory guidelines regarding impurity levels in drug products. The International Conference on Harmonisation (ICH) provides guidelines that specify acceptable limits for impurities based on their potential toxicity and impact on drug safety . Ensuring that this compound remains within these limits is crucial for market approval and patient safety.
Mecanismo De Acción
Target of Action
Etoricoxib Impurity 12, also known as 6-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are associated with pain and inflammation .
Mode of Action
This compound acts as a selective inhibitor of COX-2 . It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), thereby preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
Etoricoxib is well absorbed when given orally, with the maximum plasma drug concentration occurring approximately 1 hour after administration . It is extensively protein-bound, primarily to plasma albumin . The elimination half-life is approximately 20 hours in healthy subjects, enabling once-daily dosing . Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme and is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, which are key mediators of inflammation and pain, Etoricoxib helps to alleviate these symptoms .
Action Environment
The action, efficacy, and stability of Etoricoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of Etoricoxib . Additionally, the compound’s action may be affected by the patient’s renal and hepatic function, as these organs play a key role in the metabolism and excretion of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Etoricoxib Impurity 12 involves several synthetic steps. One common method includes the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process typically involves the following steps:
Formation of Intermediate Salts: The β-chlorovinaniidinium salts are prepared using organic solvents such as dimethylformamide (DMF), methanol, ethanol, or their mixtures with water.
Purification: The intermediate salts are purified using various techniques, including recrystallization and chromatography.
Final Synthesis: The purified intermediates are then subjected to further chemical reactions to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Etoricoxib Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Comparación Con Compuestos Similares
Etoricoxib Impurity 1: Another impurity related to Etoricoxib with a different molecular structure.
Etoricoxib Impurity 10: A structurally similar compound with distinct chemical properties.
Etoricoxib Impurity 16: Shares some structural features with Etoricoxib Impurity 12 but differs in its reactivity and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation. Its distinct chemical properties make it valuable in various analytical and research applications .
Actividad Biológica
Etoricoxib Impurity 12 is a chemical byproduct associated with the synthesis of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential toxicological implications.
1. Overview of Etoricoxib and Its Impurities
Etoricoxib is primarily used to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain episodes. It selectively inhibits COX-2, leading to reduced production of prostaglandins, which are mediators of pain and inflammation . However, impurities like this compound can influence the drug's overall safety profile.
This compound has the chemical formula C21H16ClN3O2S and is characterized by its structural components that may impact its biological activity. The presence of chlorine and sulfur in its structure suggests potential interactions with biological systems that could lead to varying pharmacological effects compared to the parent compound .
4.1 Pharmacological Effects
Research on etoricoxib indicates that impurities can exhibit varying degrees of biological activity. For instance, studies have shown that certain impurities can influence drug efficacy and safety profiles by:
- Modulating enzyme activity related to pain and inflammation.
- Potentially causing adverse effects due to altered pharmacokinetics or toxicological profiles .
4.2 Toxicity Assessments
A study involving BALB/C mice demonstrated that etoricoxib administration resulted in dose-dependent nephro- and cardiotoxic effects. While this study primarily focused on etoricoxib, it raises concerns about the implications of impurities like this compound:
- Renal Histology : Significant damage was observed in renal tissues, including glomerular atrophy and tubular damage.
- Cardiac Analysis : Disorganized muscle fibers were noted alongside changes in gene expression related to arachidonic acid metabolism .
5.1 Clinical Observations
Clinical assessments have indicated that impurities can affect the therapeutic outcomes of drugs like etoricoxib. For example:
- In a double-blind study on hemophilic arthropathy patients treated with etoricoxib, the presence of impurities was noted to potentially alter patient responses compared to placebo groups .
5.2 Comparative Studies
Comparative studies between etoricoxib and other NSAIDs have shown that while etoricoxib is effective as a COX-2 inhibitor, impurities may introduce variability in efficacy and safety:
Study Parameter | Etoricoxib | Celecoxib | Rofecoxib |
---|---|---|---|
Selectivity for COX-2 | High | Moderate | Low |
Common Adverse Effects | Headache | Nausea | Diarrhea |
Renal Toxicity | Moderate | Low | High |
This table illustrates how impurities can impact not only the primary drug's effectiveness but also its side effect profile compared to other medications .
6. Conclusion
The biological activity of this compound remains a critical area for further research. While existing studies primarily focus on etoricoxib itself, understanding the implications of its impurities is essential for ensuring patient safety and optimizing therapeutic outcomes. Future investigations should aim to elucidate the specific effects of this compound on COX enzyme activity, metabolic pathways, and potential toxicological risks.
Propiedades
IUPAC Name |
6-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-3-4-15(11-23-13)20-19(10-16-9-17(22)12-24-21(16)25-20)14-5-7-18(8-6-14)28(2,26)27/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNADBESBBLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=NC=C(C=C3C=C2C4=CC=C(C=C4)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.